Analgesic Potency: Metamizole vs. Sulfamidopyrine
Sulfamidopyrine is the N-desmethyl precursor to Metamizole. Historical development data indicates that the introduction of the N-methyl group in Metamizole results in a doubling of analgesic potency compared to Sulfamidopyrine [1]. This quantifiable difference in efficacy establishes Sulfamidopyrine as a less potent analog, which is crucial for dose-response studies or when a weaker pyrazolone standard is required.
| Evidence Dimension | Relative Analgesic Potency |
|---|---|
| Target Compound Data | Baseline potency (assigned relative value of 1) |
| Comparator Or Baseline | Metamizole (Dipyrone) |
| Quantified Difference | Metamizole is 'doppelt so wirksam' (twice as effective) as Sulfamidopyrine [1] |
| Conditions | Historical pharmaceutical development study, Hoechst AG (1920s) |
Why This Matters
This quantitative potency differential informs the selection of Sulfamidopyrine as a less active comparator standard in pharmacological assays or as a specific impurity rather than an active pharmaceutical ingredient (API).
- [1] Laborjournal. Lebe wohl, Metamizol! (2024). 'Metamizol, einem N-Methyl-Derivat von Sulfamidopyrin, das aber doppelt so wirksam ist.' View Source
